molecular formula C20H24N2O3S B6043100 N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide

N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B6043100
M. Wt: 372.5 g/mol
InChI Key: WOJIORJAGCKXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. This compound is also known as BMS-204352 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the production of nitric oxide, which is involved in the inflammatory response. In addition, N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce pain in animal models of inflammatory pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its specificity for COX-2 inhibition. This allows researchers to study the effects of COX-2 inhibition without the confounding effects of COX-1 inhibition. However, one limitation of using N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide is its relatively low potency compared to other COX-2 inhibitors, such as celecoxib.

Future Directions

There are several future directions for the study of N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide. One direction is to study its potential use in the treatment of pain and inflammation-related disorders, such as arthritis. Another direction is to study its potential use in the treatment of cancer, as COX-2 has been implicated in the development and progression of several types of cancer. Finally, further research is needed to understand the long-term effects of N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide on the body, including its potential for toxicity and side effects.

Synthesis Methods

The synthesis of N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves several steps. The starting material is 4-methylbenzoic acid, which is converted to 4-methylbenzoyl chloride. This intermediate is then reacted with benzylamine to form N-benzyl-4-methylbenzamide. The final step involves the reaction of N-benzyl-4-methylbenzamide with piperidine-1-sulfonyl chloride to obtain N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide.

Scientific Research Applications

N-benzyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

N-benzyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-10-11-18(20(23)21-15-17-8-4-2-5-9-17)14-19(16)26(24,25)22-12-6-3-7-13-22/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJIORJAGCKXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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